1-tert-butyl-1H-tetrazole-5-thiol
Overview
Description
1-tert-butyl-1H-tetrazole-5-thiol is a heterocyclic compound containing a tetrazole ring substituted with a tert-butyl group and a thiol group.
Mechanism of Action
Target of Action
Tetrazoles, in general, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar) driven medicinal chemistry analogue syntheses . This suggests that “1-tert-butyl-1H-tetrazole-5-thiol” may interact with targets that typically bind to carboxylic acids.
Mode of Action
Tetrazoles are known to mimic the carboxylic acid functional group . This means that “this compound” could potentially interact with its targets in a similar manner to carboxylic acids, forming hydrogen bonds and exhibiting similar electrostatic interactions.
Biochemical Pathways
Given that tetrazoles are often used as carboxylic acid isosteres, it is plausible that “this compound” could affect pathways where carboxylic acids play a crucial role .
Pharmacokinetics
Tetrazoles are known to be resistant to biological degradation , which could potentially enhance the bioavailability of “this compound”.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-butyl-1H-tetrazole-5-thiol can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with carbon disulfide and sodium azide, followed by cyclization to form the tetrazole ring . Another method includes the condensation of aldehydes with N-tosylhydrazine to generate N-tosylhydrazones, which are then reductively coupled in situ with 1H-tetrazole-5-thiols under metal-free conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-tert-butyl-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced tetrazole derivatives.
Substitution: Alkyl or acyl substituted tetrazole derivatives.
Scientific Research Applications
1-tert-butyl-1H-tetrazole-5-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere for carboxylic acids in drug design.
Industry: Utilized as a corrosion inhibitor and in the synthesis of advanced materials.
Comparison with Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Similar structure but with a phenyl group instead of a tert-butyl group.
5-(Benzylthio)-1H-tetrazole: Contains a benzylthio group instead of a tert-butyl group.
5-(Ethylthio)-1H-tetrazole: Contains an ethylthio group instead of a tert-butyl group.
Uniqueness: 1-tert-butyl-1H-tetrazole-5-thiol is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and stability. This makes it distinct from other tetrazole derivatives and suitable for specific applications where steric effects are crucial .
Properties
IUPAC Name |
1-tert-butyl-2H-tetrazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S/c1-5(2,3)9-4(10)6-7-8-9/h1-3H3,(H,6,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVQFMFAGGWJLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=S)N=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369603 | |
Record name | 1-tert-Butyl-1,2-dihydro-5H-tetrazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7624-35-3 | |
Record name | 1-tert-Butyl-1,2-dihydro-5H-tetrazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl-2,5-dihydro-1H-1,2,3,4-tetrazole-5-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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